1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Vue d'ensemble

Description

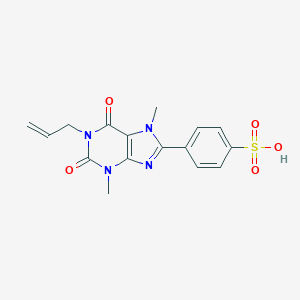

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) is a xanthine derivative with the molecular formula C₁₆H₁₆N₄O₅S (neutral form) and C₁₆H₁₅N₄NaO₅S in its sodium salt form (molecular weight 398.37) . It is structurally characterized by:

- An allyl group at the 1-position.

- Methyl groups at the 3- and 7-positions.

- A p-sulfophenyl group at the 8-position.

This compound is a weak adenosine A₂ receptor antagonist, primarily used in neurological research to study conditions such as Parkinson’s disease, Huntington’s disease, stroke, and sleep disorders . Its sodium salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo studies .

Méthodes De Préparation

The synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves several steps. One common synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base, followed by sulfonation of the resulting product with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the sulfonate group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS Number: 149981-25-9) has the molecular formula and a molecular weight of approximately 376.39 g/mol. It is characterized as a weak antagonist of the adenosine A2 receptor, which plays a crucial role in various physiological processes such as neurotransmission and cellular signaling .

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Model Compound : Utilized in studies of nucleophilic substitution and oxidation-reduction reactions. It serves as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.

Biology

- Cell Signaling Research : The compound is valuable for investigating the role of adenosine receptors in physiological processes, including inflammation and immune responses .

- Neurotransmission Studies : Its antagonistic properties make it suitable for research on neurotransmitter systems and their implications in neurological disorders.

Medicine

- Therapeutic Potential : Investigated for its potential to treat conditions related to adenosine receptor activity, such as:

Industry

- Pharmaceutical Development : Employed in the development of new drugs targeting adenosine receptors, contributing to advancements in treatments for various diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Neuroprotection in Stroke Models : Research has shown that this compound can mitigate neuronal damage by antagonizing adenosine receptors during ischemic events .

- Inflammatory Response Modulation : Studies indicate that it may reduce inflammatory markers by modulating adenosine receptor signaling pathways .

These findings underscore its potential therapeutic applications and justify further exploration into its pharmacological properties.

Mécanisme D'action

The mechanism of action of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves its interaction with adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter that plays a role in various physiological processes . This inhibition can affect pathways involved in cardiovascular function, neural activity, and inflammatory responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7)

- Molecular Formula : C₁₆H₁₆N₄O₂.

- Key Differences : Replaces the sulfophenyl group with a phenyl group at the 8-position.

- Receptor Specificity: Acts as an A₁ adenosine receptor antagonist, blocking intracellular Ca²⁺ increases induced by A₁ agonists (e.g., 2-chloro-N⁶-cyclopentyl-adenosine) .

- Applications : Used to study A₁ receptor-mediated signaling in cardiovascular and neural systems .

8-Cyclopentyl-1,3-dipropylxanthine

- Key Differences : Features cyclopentyl (8-position) and propyl (1,3-positions) substituents.

- Receptor Specificity : Potent A₁ receptor antagonist with higher selectivity compared to A₂ receptors.

- Applications : Widely used in receptor binding assays to distinguish A₁ vs. A₂ activity .

1,3-Dimethylxanthine (Caffeine)

- Molecular Formula : C₈H₁₀N₄O₂.

- Key Differences : Lacks the 8-sulfophenyl and allyl groups.

- Receptor Specificity: Non-selective adenosine receptor antagonist (A₁, A₂A, A₂B, A₃).

- Applications : Broad stimulant effects, including neuroactivation and bronchodilation .

Pharmacological and Chemical Profiles

Mechanistic and Functional Differences

Receptor Selectivity :

- The 8-sulfophenyl group in this compound enhances A₂ receptor binding by introducing a polar sulfonate moiety, which interacts with extracellular receptor domains .

- In contrast, the 8-phenyl group in its analogue favors A₁ receptor binding due to hydrophobic interactions .

Downstream Effects :

- A₂ antagonism reduces cAMP production, modulating neurotransmission and inflammation in neurological disorders .

- A₁ antagonism inhibits Ca²⁺ signaling, impacting cardiac and neural excitability .

Chemical Reactivity :

- The sodium salt form undergoes oxidation (yielding sulfone derivatives) and nucleophilic substitution at the allyl group, enabling synthetic modifications for drug development .

Activité Biologique

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (commonly abbreviated as ADSL) is a synthetic compound known for its biological activity primarily as an antagonist of adenosine receptors , particularly the adenosine A2 receptor . This article explores the compound's biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : CHNOS

- Molecular Weight : 376.39 g/mol

- Structure : ADSL features a xanthine core with an allyl group and a sulfonate moiety, which enhances its solubility and receptor affinity.

This compound functions primarily as a competitive antagonist at the adenosine A2 receptor. The mode of action involves:

- Binding Affinity : It binds to the A2 receptor, inhibiting the action of adenosine, a nucleoside that modulates various physiological processes including vasodilation and neurotransmission.

- Cellular Effects : By blocking adenosine signaling, ADSL can influence several cellular functions such as:

- Altered cell signaling pathways.

- Changes in gene expression.

- Modifications in cellular metabolism.

In Vitro Studies

In vitro studies have demonstrated that ADSL exhibits significant antagonistic effects on adenosine receptors:

- Adenosine Receptor Antagonism : Research indicates that ADSL has a weak antagonistic effect on the A2 receptor, which may be beneficial in conditions where adenosine's action is detrimental, such as in certain cardiovascular and neurological disorders.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of ADSL:

- Cardiovascular Effects : In rodent models, ADSL administration has been linked to increased heart rate and improved cardiac output, suggesting its potential use in treating heart failure or other cardiovascular conditions.

- Neuroprotective Effects : Studies indicate that ADSL may offer neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ADSL, it is useful to compare it with other xanthine derivatives:

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| Caffeine | Stimulant | Non-selective adenosine receptor antagonist |

| Theophylline | Respiratory disease treatment | Non-selective phosphodiesterase inhibitor |

| Theobromine | Mild stimulant | Non-selective adenosine receptor antagonist |

While caffeine and theophylline are well-known for their stimulant effects, ADSL's specificity for the A2 receptor may make it more suitable for targeted therapeutic applications.

Case Study 1: Cardiovascular Research

A study investigated the effects of ADSL on myocardial ischemia. The findings indicated that administration of ADSL reduced infarct size and improved recovery of cardiac function post-ischemia. This suggests a protective role against ischemic damage mediated through adenosine receptor blockade.

Case Study 2: Neuroprotection in Models of Stroke

In a model of transient focal cerebral ischemia, ADSL treatment resulted in reduced neurological deficits and lower levels of inflammatory markers compared to controls. This highlights its potential as a neuroprotective agent in stroke management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of xanthine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 8-chloromethylxanthines can react with hydrazine hydrate to form hydrazinemethyl derivatives, as demonstrated in similar compounds . Key variables include solvent choice (e.g., aqueous dioxane), temperature (reflux conditions), and stoichiometric ratios. Optimization studies using factorial design (e.g., varying pH, temperature, and catalyst concentrations) are critical to maximizing yield and minimizing byproducts . Elemental analysis and ¹H NMR spectroscopy are essential for verifying structural integrity and purity .

Q. How are the physical-chemical properties (e.g., solubility, stability) of this compound characterized?

Methodological Answer: Standard protocols include:

- Solubility: Tested in protic (water, ethanol) and aprotic solvents (DMSO, DMF) under controlled temperatures .

- Stability: Assessed via accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) with HPLC or UV-Vis monitoring .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this xanthine derivative?

Methodological Answer:

- ¹H NMR: Identifies substituent positions (e.g., allyl or sulfophenyl groups) via chemical shifts and splitting patterns. For example, aromatic protons in sulfophenyl groups appear as distinct multiplets .

- Elemental Analysis: Validates empirical formulas (C, H, N, S content) .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

- Molecular Docking: Simulates binding affinities to receptors (e.g., adenosine receptors) using software like AutoDock Vina. Validate results with in vitro assays (e.g., competitive binding studies) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar xanthines?

Methodological Answer:

- Meta-Analysis: Systematically compare published datasets to identify variables (e.g., assay conditions, cell lines) causing discrepancies .

- Dose-Response Studies: Re-evaluate activity across a concentration gradient to confirm potency thresholds .

- Structural-Activity Relationship (SAR) Models: Use regression analysis to correlate substituent effects (e.g., sulfophenyl vs. benzyl groups) with activity .

Q. How can factorial design optimize the synthesis of this compound for scale-up in preclinical studies?

Methodological Answer:

- Screening Experiments: Test factors like reaction time, solvent polarity, and catalyst type using a Plackett-Burman design .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature and pressure) to identify optimal conditions .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to ensure consistency during scale-up .

Q. What are the challenges in quantifying sulfophenyl group reactivity in aqueous versus non-aqueous media?

Methodological Answer:

- Kinetic Studies: Measure reaction rates under varying solvent conditions (e.g., dielectric constant) using stopped-flow spectroscopy .

- pH-Dependent Stability: Use potentiometric titrations to assess sulfonic acid dissociation and its impact on reactivity .

- Solvent Effects: Compare activation energies (via Arrhenius plots) in polar aprotic vs. protic solvents .

Q. Data Analysis and Interpretation

Q. How should researchers handle uncertainties in spectroscopic data (e.g., overlapping NMR peaks)?

Methodological Answer:

- Deconvolution Software: Apply tools like MestReNova to resolve overlapping signals .

- 2D NMR Techniques: Use COSY or HSQC to assign ambiguous peaks .

- Validation: Cross-check with alternative methods (e.g., X-ray crystallography) if available .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA: Compare means across treatment groups with post-hoc tests (e.g., Tukey’s HSD) .

- Principal Component Analysis (PCA): Identify latent variables influencing activity .

Q. Future Research Directions

Q. How can hybrid methodologies (e.g., chemo-enzymatic synthesis) improve the stereoselectivity of xanthine derivatives?

Methodological Answer:

- Enzyme Screening: Test lipases or oxidoreductases for regioselective modifications .

- Dynamic Kinetic Resolution: Combine enzymatic catalysis with racemization catalysts to enhance enantiomeric excess .

Q. What gaps exist in understanding the environmental fate of sulfophenyl-containing xanthines?

Methodological Answer:

Propriétés

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZOKMMANFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274303 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-25-9 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.